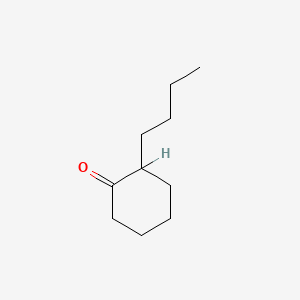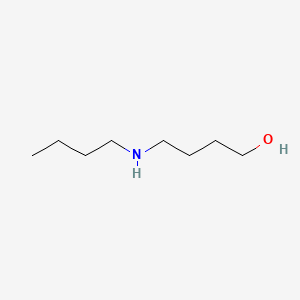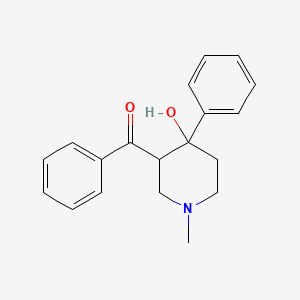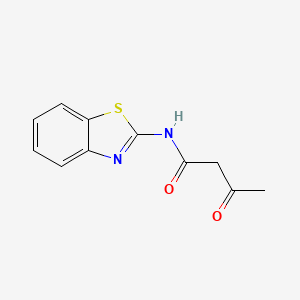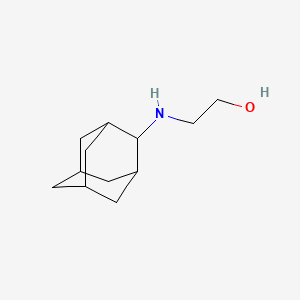
2-(2-Adamantylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(2-Adamantylamino)ethanol involves the reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol, yielding the desired compound. This process highlights the compound's accessibility through relatively straightforward chemical reactions, facilitating its use as a precursor for more complex molecules (Chapman & Toyne, 1972).
Molecular Structure Analysis
The adamantyl group contributes to the compound's unique three-dimensional structure, which impacts its physical and chemical properties. Crystallographic studies of related adamantyl derivatives reveal the influence of the adamantane framework on the molecular conformation and packing, shedding light on the steric effects and potential reactivity patterns of 2-(2-Adamantylamino)ethanol derivatives (Reinheimer et al., 2016).
Chemical Reactions and Properties
2-(2-Adamantylamino)ethanol undergoes various chemical reactions, including carboxylation and cyclization, to produce a wide range of derivatives. These reactions are influenced by the compound's molecular structure, particularly the presence of the adamantyl group, which can lead to unique reactivity patterns and the formation of novel structures with potential biological activities (Alford et al., 1972).
科学的研究の応用
Synthesis and Chemical Reactions
- Formation through Reaction with Sodium Hydroxide : The reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol produces 2-(1-adamantylamino)ethanol (Chapman & Toyne, 1972).
- Carboxylation Reactions : In a study on carboxylation of various adamantyl alcohols, 2-(1-adamantyl)ethanol showed distinctive behavior in producing certain carboxylic acids (Alford, Cuddy, Grant & Mckervey, 1972).
Biological and Medical Research
- Antimicrobial and Anti-inflammatory Properties : 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazoles, derived from adamantylamino ethanol, have been tested for antimicrobial and anti-inflammatory activities. Some derivatives showed promising activities against Gram-positive bacteria and fungus Candida albicans, as well as anti-inflammatory effects in vivo (Kadi et al., 2007).
- Antibacterial Properties of Adamantane Derivatives : A study on adamantane derivatives, potentially including 2-(2-Adamantylamino)ethanol, highlighted their potential in developing new antiseptics due to the increasing resistance to existing antimicrobial drugs (Vrynchanu et al., 2018).
Optical Properties and Applications
- Nonlinear Optical Properties : 2-(2-Adamantylamino)ethanol derivatives have been studied for their optical properties. For example, 2-adamantylamino-5-nitropyridine, a derivative, has been characterized for absorption and refractive indices to clarify its wavelength-conversion properties in optical communication systems (Yokoo, Yokohama, Kobayashi & Kaino, 1998).
Environmental Applications
- CO2 Capture and Conversion : In environmental science, 2-(2-Adamantylamino)ethanol derivatives, such as 2-(butylamino)ethanol, have been explored for their ability to react with CO2, forming carbamates and protonated amines. This reaction is significant in the context of CO2 capture technologies (Barzagli, Mani & Peruzzini, 2016).
Safety And Hazards
The safety data sheet for “2-(2-Adamantylamino)ethanol” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
将来の方向性
While specific future directions for “2-(2-Adamantylamino)ethanol” are not available, the future of ethanol production is promising. Technological advancements are leading to more sustainable and efficient production of ethanol . Furthermore, the integration of bioelectrocatalysis in the fields of biosensors, fuel cells, solar cells, and bioelectrosyntheses of high-value chemicals is a promising future direction .
特性
IUPAC Name |
2-(2-adamantylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-14H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEHXCRULFHITF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Adamantylamino)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

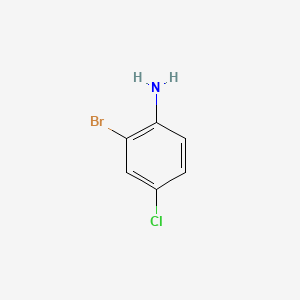
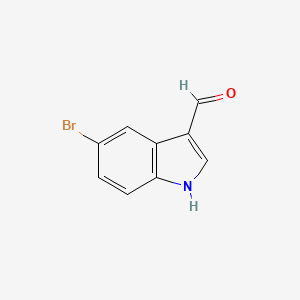
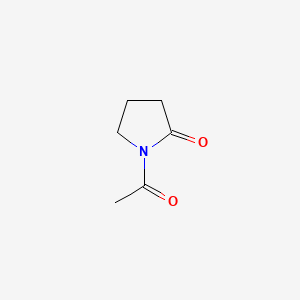
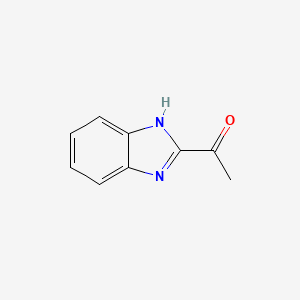
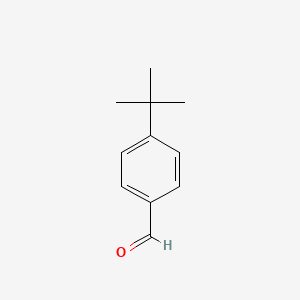
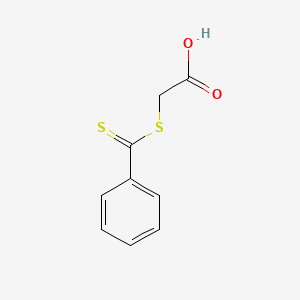
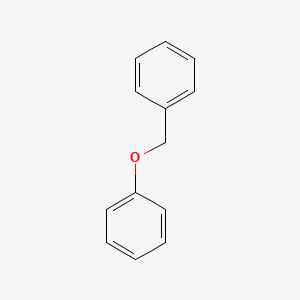
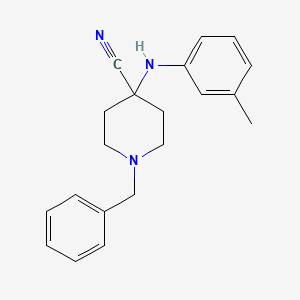
![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)
